

Spectroscopic Profile of 2-Anilinopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Anilinopyridine

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the versatile chemical intermediate, **2-anilinopyridine**.

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-anilinopyridine** (also known as N-phenylpyridin-2-amine). The information presented is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for spectroscopic analysis, and presents visual diagrams to illustrate the relationships between spectroscopic techniques and the structural information they provide.

Introduction

2-Anilinopyridine is a heterocyclic aromatic amine with a chemical formula of $C_{11}H_{10}N_2$. Its structure, consisting of a pyridine ring substituted with an amino group which is further substituted with a phenyl group, gives rise to a unique spectroscopic fingerprint. Understanding its NMR, IR, and MS spectra is crucial for its identification, purity assessment, and for elucidating its role in chemical reactions.

Spectroscopic Data

The following sections present the key spectroscopic data for **2-anilinopyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of **2-anilinopyridine** is expected to show distinct signals for the protons on both the pyridine and phenyl rings, as well as the amine proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of the aniline moiety.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the pyridine ring, particularly the one bonded to the nitrogen, will exhibit characteristic chemical shifts.

Quantitative NMR data for **2-anilinopyridine** is not readily available in a complete, assigned format in the public domain. The following tables for the related compound, 2-aminopyridine, are provided for reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of 2-Aminopyridine

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-6	8.049	d	5.1
H-4	7.379	t	7.8
H-3	6.605	d	8.3
H-5	6.469	t	6.2
-NH ₂	4.63	br s	-

Table 2: ¹³C NMR Spectroscopic Data of 2-Aminopyridine

Carbon	Chemical Shift (δ) ppm
C-2	158.4
C-6	148.1
C-4	137.9
C-5	113.8
C-3	108.7

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-anilinopyridine** will show characteristic bands for N-H, C-N, C=C, and aromatic C-H vibrations. A study of the Fourier Transform Infrared (FTIR) and FT Raman spectra of **2-anilinopyridine** has been reported, with assignments made on the basis of C_{2v} symmetry[1].

Table 3: Key IR Absorption Bands for **2-Anilinopyridine**

Wavenumber (cm^{-1})	Vibration	Functional Group
~3400-3300	N-H stretch	Secondary amine
~3100-3000	C-H stretch	Aromatic
~1600-1450	C=C stretch	Aromatic rings
~1335-1250	C-N stretch	Aromatic amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **2-anilinopyridine** will show a molecular ion peak (M^+) corresponding to its molecular weight, along with several fragment ions. The most abundant fragment ions for N-2-Pyridylaniline are reported to have m/z values of 169, 170, and 51[2].

Table 4: Key Mass Spectrometry Data for **2-Anilinopyridine**

m/z	Relative Intensity	Possible Fragment
170	$[M]^+$	Molecular Ion
169	$[M-H]^+$	Loss of a hydrogen atom
93	$[C_6H_5N]^+$ or related fragments	
77	$[C_6H_5]^+$ (Phenyl cation)	
51	$C_4H_3^+$	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-anilinopyridine** in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube.
- Data Acquisition: Acquire 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- 1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: ~16 ppm.
 - Acquisition time: ~3 seconds.
 - Relaxation delay: 2 seconds.
 - Number of scans: 16 or more for good signal-to-noise ratio.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence.

- Spectral width: ~250 ppm.
- Acquisition time: ~1-2 seconds.
- Relaxation delay: 2-5 seconds.
- Number of scans: 1024 or more to achieve adequate signal-to-noise.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of solid **2-anilinopyridine** directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation (KBr Pellet): Grind 1-2 mg of **2-anilinopyridine** with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- Data Processing: Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

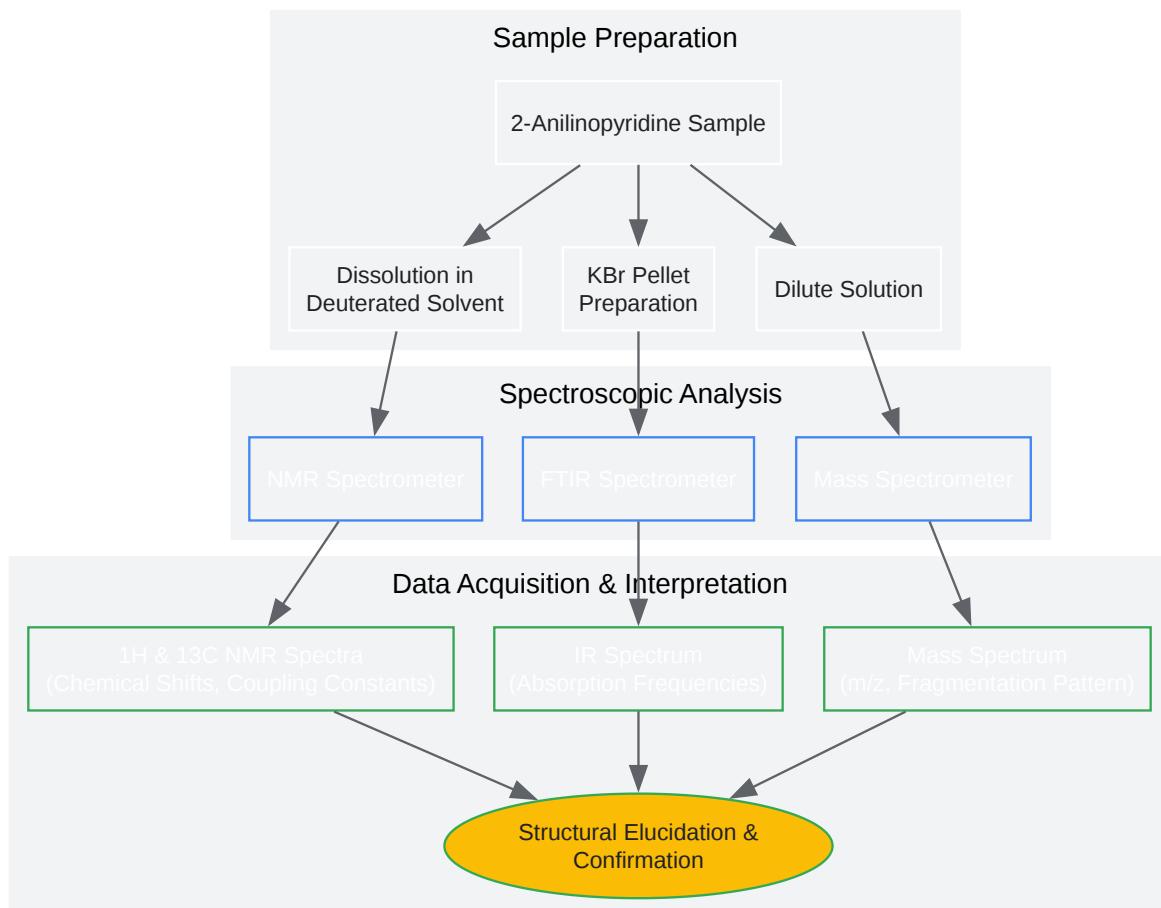
- Sample Introduction: Introduce a dilute solution of **2-anilinopyridine** in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through

a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

- Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Mass Analysis: Scan a mass range of approximately m/z 50-300.
- Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) and relative abundance of each ion.

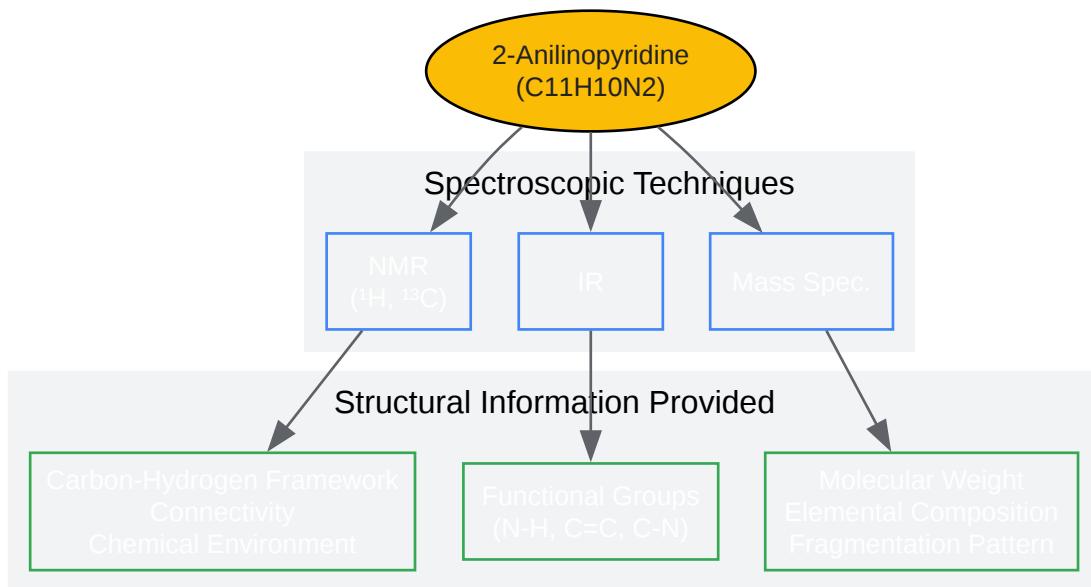
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different techniques.



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Caption: Experimental workflow for the spectroscopic analysis of **2-Anilinopyridine**.

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Caption: Relationship between spectroscopic techniques and structural information for **2-Anilinopyridine**.

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References

- 1. Fourier Transform Infrared and Laser Raman Spectral Study of 2-Anilinopyridine – Oriental Journal of Chemistry [orientjchem.org]
- 2. N-2-Pyridylaniline | C11H10N2 | CID 81130 - PubChem [pubchem.ncbi.nlm.nih.gov]
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